![molecular formula C14H13FO3 B6374333 4-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% CAS No. 1261996-68-2](/img/structure/B6374333.png)
4-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% (4-DFP-2-FP) is a fluorinated phenolic compound that has a variety of uses in scientific research and laboratory experiments. It has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% has been studied for its potential applications in biochemistry, physiology, and pharmacology. In biochemistry, it has been used to study the role of the enzyme cytochrome P450 in the metabolism of drugs. In physiology, it has been used to study the effects of different hormones on the body. In pharmacology, it has been used to study the effects of different drugs on the body.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% is not yet fully understood. However, it is believed to interact with cytochrome P450 enzymes in the liver, which are responsible for the metabolism of drugs. This interaction is thought to affect the metabolism of drugs, resulting in different effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% are not yet fully understood. However, it is believed to interact with cytochrome P450 enzymes in the liver, which are responsible for the metabolism of drugs. This interaction is thought to affect the metabolism of drugs, resulting in different effects on the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% in laboratory experiments is its ability to interact with cytochrome P450 enzymes, which are responsible for the metabolism of drugs. This interaction can be used to study the effects of different drugs on the body. However, there are some limitations to using 4-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% in laboratory experiments. For example, the compound is not very stable in solution and can degrade over time. Furthermore, the compound is not very soluble in water, which can limit its use in certain experiments.
Future Directions
For 4-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in biochemistry, physiology, and pharmacology. Additionally, further research could be done to develop more stable and water-soluble forms of the compound. Other potential future directions include the development of new methods for synthesizing the compound, as well as the development of new uses for the compound in laboratory experiments.
Synthesis Methods
4-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% can be synthesized by a number of different methods. One method involves the reaction of 4-chloro-3,5-dimethoxyphenol with 2-fluoroaniline in the presence of a strong base such as sodium hydroxide. This reaction yields 4-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% as the major product. Other methods for synthesizing 4-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% include the reaction of 4-chloro-3,5-dimethoxyphenol with 2-fluorobenzonitrile or the reaction of 4-chloro-3,5-dimethoxyphenol with 2-fluorobenzaldehyde.
properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-11-5-10(6-12(8-11)18-2)9-3-4-14(16)13(15)7-9/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBZWHSJWJWFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684389 |
Source
|
Record name | 3-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261996-68-2 |
Source
|
Record name | 3-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.